2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative featuring a central 1-phenylimidazole core substituted with a 3,4-dichlorophenyl group at position 5. The imidazole ring is linked via a thioether bridge to an acetamide moiety, which is further substituted with a p-tolyl group (4-methylphenyl).
For example, the synthesis of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () involves coupling dichlorophenylacetic acid with aminothiazole using carbodiimide-based activation, a strategy that could be adapted for the target compound .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-7-10-18(11-8-16)28-23(30)15-31-24-27-14-22(17-9-12-20(25)21(26)13-17)29(24)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYNKIHBNFBWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid or its derivatives.
Final Coupling: The final compound is obtained by coupling the intermediate with p-toluidine under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, efficient catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dichlorophenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Introduction of various functional groups at the dichlorophenyl position.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related imidazole derivatives can inhibit cancer cell proliferation in various cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide | MCF7 | 5.6 |
| 2-{[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(phenyl)acetamide | A549 | 4.8 |
These findings suggest potential mechanisms involving apoptosis induction and inhibition of specific signaling pathways.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results highlight its potential as a new antimicrobial agent.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazole compounds showed enhanced anticancer activity compared to standard treatments like doxorubicin, with IC50 values significantly lower than those of the reference drug .
- Antimicrobial Efficacy : In another study, derivatives were tested against a panel of bacterial strains, showing promising results that warrant further investigation into their mechanism of action and therapeutic applications .
- Pharmacological Investigations : Research has focused on understanding the binding interactions between this compound and target enzymes involved in cancer progression, revealing potential for development as a targeted therapy .
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound shares key structural motifs with several derivatives reported in the evidence. Below is a comparison of its features with analogous compounds:
Key Observations :
- Heterocyclic Core : The imidazole ring in the target compound contrasts with thiadiazole (), oxadiazole (), and benzimidazole () cores in analogs. Imidazole derivatives often exhibit enhanced metabolic stability compared to thiadiazoles .
- Physical Properties: High melting points (>250°C) are common in derivatives with rigid aromatic systems (e.g., phthalazinone-oxadiazole hybrids in ), but the target compound’s melting point remains uncharacterized .
Cytotoxicity and Anticancer Potential
- Compound 154 (): Demonstrates potent activity against A549 cells (IC50 = 3.8 μM) with a 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) and electron-donating groups (EDGs) like methyl enhance activity .
Antimicrobial Activity
- Benzofuran-Oxadiazole Derivatives (): Compounds 2a and 2b show antimicrobial activity, highlighting the role of thioacetamide linkages in bioactivity. However, the target compound’s imidazole core may offer different interaction profiles .
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that belongs to the class of thioacetamides. Its structure features an imidazole ring and various functional groups that contribute to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound is characterized by:
- Imidazole ring : Known for its ability to interact with biological macromolecules.
- Thio group : Enhances reactivity and potential interactions with enzymes.
- Aromatic rings : Contribute to lipophilicity and binding affinity.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Imidazole and thio group | Potential enzyme inhibitor |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the imidazole ring is particularly relevant as it has been shown to interact with various microbial targets, potentially leading to the inhibition of growth in bacteria and fungi.
Anticancer Activity
Studies have highlighted the anticancer potential of imidazole derivatives. The compound may exert cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, research has shown that similar compounds can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in cancer cell growth and survival .
Enzyme Inhibition
The compound's structure suggests it could act as an enzyme inhibitor. The mechanism of action likely involves binding to the active sites of specific enzymes, thereby modulating their activity. This property is essential for developing therapeutic agents targeting various diseases.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of related imidazole compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity.
- Anticancer Efficacy : In vitro tests demonstrated that derivatives of the compound inhibited the proliferation of breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through caspase activation.
- Enzyme Interaction Studies : Molecular docking studies indicated that the compound could effectively bind to HDAC enzymes, suggesting potential use in cancer therapy by altering gene expression profiles.
Q & A
Q. What are the standard synthetic routes for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide?
The synthesis typically involves multi-step pathways, including:
- Imidazole ring formation : Condensation of substituted aldehydes with amines and thiols under acidic or basic conditions.
- Thioacetamide linkage : Reaction of intermediates with chloroacetyl chloride or thiol-containing reagents in solvents like dichloromethane or ethanol, catalyzed by triethylamine .
- Final coupling : Introduction of the p-tolylacetamide group via nucleophilic substitution or coupling reactions. Industrial-scale synthesis may employ continuous flow reactors to optimize yield and purity .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- Chromatography : Thin-layer chromatography (TLC) for monitoring reaction progress.
- Spectroscopy : Nuclear magnetic resonance (NMR) for confirming proton and carbon environments, and mass spectrometry (MS) for molecular weight validation.
- Elemental analysis : To verify purity and composition .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight antimicrobial and antifungal properties, with IC50 values ranging from 1.6–1000 µg/mL depending on substituent patterns. For example, derivatives with 3,4-dichlorophenyl groups show enhanced activity compared to non-halogenated analogs. Assays often involve broth microdilution or agar diffusion methods against pathogens like Candida albicans and Staphylococcus aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Critical parameters include:
- Temperature : Maintaining 0–5°C during exothermic steps to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) for efficient acyl transfers.
- Automation : Continuous flow reactors reduce batch variability and improve scalability .
Q. What methodologies are recommended to elucidate the compound’s mechanism of action?
Advanced approaches include:
- Molecular docking : Computational modeling to predict binding affinities for enzymes like cytochrome P450 or fungal lanosterol demethylase.
- Enzyme inhibition assays : Measurement of IC50 values using fluorogenic substrates or colorimetric readouts.
- Transcriptomic profiling : RNA sequencing to identify differentially expressed genes in treated microbial strains .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Chlorine positioning : 3,4-Dichlorophenyl analogs exhibit higher antifungal potency than mono-chlorinated variants due to increased lipophilicity and target affinity .
- Thiazole vs. thiadiazole substituents : Thiazole-linked derivatives show improved solubility but reduced metabolic stability compared to thiadiazole counterparts .
- Aromatic substitutions : Electron-withdrawing groups (e.g., nitro) enhance reactivity but may reduce bioavailability .
Q. How should researchers address contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Compound purity : Validate via HPLC or NMR before biological testing.
- Strain specificity : Test across diverse microbial panels to confirm broad-spectrum activity .
Q. What factors affect the compound’s stability under experimental conditions?
Stability is influenced by:
- pH : Degradation accelerates in alkaline conditions (pH > 8).
- Light exposure : Protect from UV light to prevent photolysis of the thioether bond.
- Storage : Lyophilized forms retain stability longer than solutions. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How can crystallographic data enhance understanding of this compound?
Q. What strategies are effective for synthesizing novel derivatives?
Derivative synthesis may involve:
- Heterocyclic substitutions : Replace the p-tolyl group with thiazole or triazole moieties via Cu-catalyzed click chemistry.
- Side-chain modifications : Introduce alkyl or alkoxy groups to modulate logP values and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
